![molecular formula C18H16N4O3 B2889558 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide CAS No. 1797721-91-5](/img/structure/B2889558.png)
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide” is a complex organic compound. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a bicyclic system with a benzene ring fused to a 1,4-dioxin ring .
Chemical Reactions Analysis
The reaction mechanism for the synthesis of compounds containing a 2,3-dihydrobenzo[b][1,4]dioxin moiety was proposed as an intramolecular aromatic electrophilic substitution of 1-bromo-2-(aryloxymethyl)thiiran-1-iums, generated from aryloxymethylthiiranes and NBS, and the subsequent DMSO nucleophilic ring opening reaction of thiiran-1-iums followed by the water displacement .Scientific Research Applications
Crystallography and Structural Analysis
The compound has been utilized in crystallography to determine the structure of related molecules. Its unique configuration can help in understanding the molecular geometry and electronic structure, which are crucial for predicting reactivity and interaction with other molecules .
Pharmaceutical Development
Derivatives of this compound have been explored for their potential pharmaceutical applications. The compound’s structure is similar to that of known pharmacophores, suggesting it could be useful in drug design and synthesis .
Safety and Hazards
Mechanism of Action
Mode of Action
It is believed to involve a nucleophilic attack of nitrogen atom on electrophilic sulfur atom in aqueous Na2CO3 at pH 10 under stirring at room temperature . This results in the formation of water-soluble sodium salts of sulfonamide which are precipitated as water-insoluble product .
Result of Action
Additionally, it may restore the down-regulated expression of β-catenin, a key mediator of the Wnt/β-catenin pathway, in cells exposed to hydrogen peroxide .
properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-18(13-4-3-7-19-8-13)21-14-9-20-22(10-14)11-15-12-24-16-5-1-2-6-17(16)25-15/h1-10,15H,11-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIFBFVBXLGPIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.